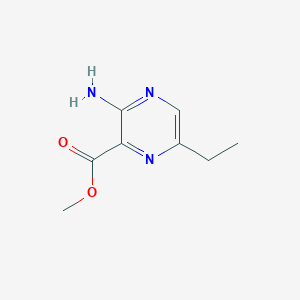

Methyl 3-amino-6-ethylpyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino

Biological Activity

Methyl 3-amino-6-ethylpyrazine-2-carboxylate is a compound belonging to the pyrazine family, which is increasingly recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by an amino group at the 3-position, an ethyl group at the 6-position of the pyrazine ring, and a carboxylate ester functional group. This structural arrangement is crucial for its biological activity, influencing how it interacts with biological targets.

Antimicrobial Activity

The antimicrobial potential of this compound has been highlighted in several studies:

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound indicate promising results:

- Cytotoxicity Studies : In vitro studies involving pyrazine derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as HepG2 and MCF-7. The introduction of different substituents on the pyrazine core has been correlated with enhanced anticancer activity, suggesting that this compound could be further explored in this context .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Compound | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| This compound | Amino at position 3, ethyl at position 6 | TBD | TBD |

| 5-Chloropyrazine-2-carboxamide | Varying alkyl groups | Low MIC against M. tuberculosis | Moderate cytotoxicity |

| 2,5-Dimethylpyrazine | Dimethyl substitutions | Effective against E. coli | High cytotoxicity against HepG2 |

The table above summarizes key findings from various studies on related compounds, indicating that modifications in the pyrazine structure significantly affect both antimicrobial and anticancer activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Utilizing alkylating agents to introduce ethyl groups.

- Carboxylic Acid Derivatives : Employing carboxylic acid derivatives to form esters.

- Amino Group Introduction : Utilizing amination techniques to incorporate amino groups at specific positions on the pyrazine ring.

These methods highlight the versatility in synthesizing this compound and its derivatives, facilitating further exploration of its properties and applications .

Properties

CAS No. |

2231-51-8 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 3-amino-6-ethylpyrazine-2-carboxylate |

InChI |

InChI=1S/C8H11N3O2/c1-3-5-4-10-7(9)6(11-5)8(12)13-2/h4H,3H2,1-2H3,(H2,9,10) |

InChI Key |

LABCVBWADPUJTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C(=N1)C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.